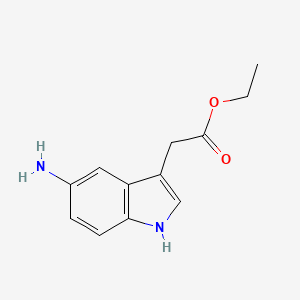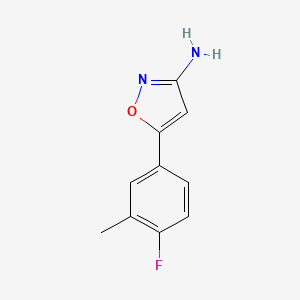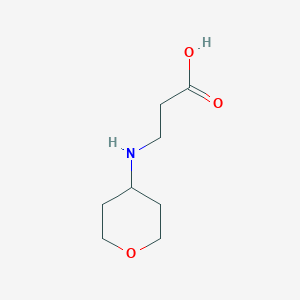
3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid: is an organic compound with the molecular formula C8H15NO3 It is a derivative of propanoic acid where the amino group is substituted with a tetrahydro-2H-pyran-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid typically involves the reaction of tetrahydro-2H-pyran-4-amine with a suitable propanoic acid derivative. One common method involves the use of 4-aminotetrahydropyran and a propanoic acid derivative under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may serve as a substrate or inhibitor in various biochemical assays .
Medicine: It can be used to design new therapeutic agents targeting specific molecular pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
4-Aminotetrahydropyran: This compound shares the tetrahydro-2H-pyran-4-yl group but lacks the propanoic acid moiety.
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride: This compound is a hydrochloride salt form and has similar structural features.
Uniqueness: 3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid is unique due to its specific combination of the tetrahydro-2H-pyran-4-yl group and the propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
3-(oxan-4-ylamino)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c10-8(11)1-4-9-7-2-5-12-6-3-7/h7,9H,1-6H2,(H,10,11) |
Clé InChI |
JFHXYSGPEISNQP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine](/img/structure/B13519429.png)

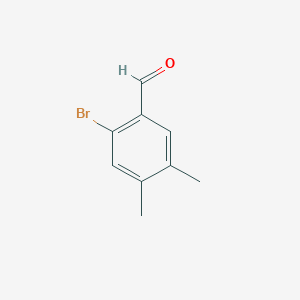

![methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13519448.png)
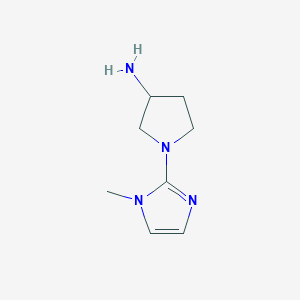


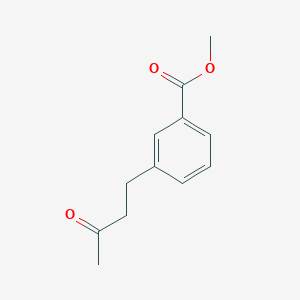
![rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13519475.png)
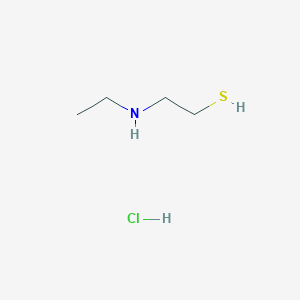
![1-[2-(Trifluoromethyl)oxetan-2-yl]methanaminehydrochloride](/img/structure/B13519494.png)
